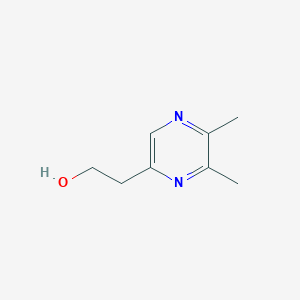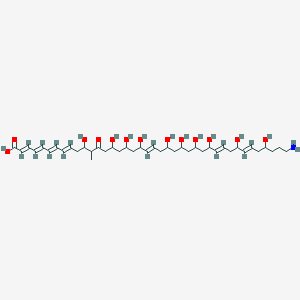
Tetrafibricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafibricin, also known as SB-204900, is a small molecule compound that has been developed as a potential treatment for metabolic disorders, such as type 2 diabetes and obesity. This compound is a selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis.
Wissenschaftliche Forschungsanwendungen
Antiplatelet Activities
Tetrafibricin, a nonpeptidic fibrinogen inhibitor derived from microbial origins, demonstrates significant antiaggregation activities. It has been found effective in inhibiting human platelet aggregation induced by ADP, thrombin, or collagen. Its ability to inhibit platelet aggregation is confirmed by its blockade of GPIIb/IIIa receptors, an essential component in the platelet aggregation process. This quality of tetrafibricin makes it valuable for studying platelet aggregation inhibitors (Satoh, Yamashita, Kamiyama, & Arisawa, 1993).
GPIIb/IIIa Blockage in Solid Phase Binding Assay
Further research on tetrafibricin shows its competitive and selective blockage of fibrinogen receptors, particularly GPIIb/IIIa. Tetrafibricin competitively inhibited the binding of biotinylated fibrinogen to purified active GPIIb/IIIa. Its specificity for GPIIb/IIIa over other Arg-Gly-Asp-dependent integrins highlights its potential use in designing new models for fibrinogen receptor inhibitors (Satoh, Yamashita, Kamiyama, Watanabe, Steiner, Hadváry, & Arisawa, 1993).
Novel Fibrinogen Receptor Antagonist
As a fibrinogen receptor antagonist, tetrafibricin stands out for its strong inhibition of the binding of fibrinogen to its receptors. Its distinct physiological properties, different from known peptide fibrinogen receptor antagonists, give it a unique place in the realm of scientific research, especially in understanding the mechanisms of action of such antagonists (Kamiyama et al., 1993).
Structural Elucidation
The structural analysis of tetrafibricin reveals a unique combination of primary amine, conjugated tetraenoic acid, and polyhydroxy functionalities. Its biosynthetic relation to polyene macrolide antibiotics further adds to its interest in scientific research, particularly in the study of natural product chemistry and antibiotic development (Kamiyama et al., 1993).
High Selectivity for GPIIb/IIIa
Studies have shown that tetrafibricin exhibits high selectivity for GPIIb/IIIa, distinguishing it from other similar compounds. Its ability to inhibit platelet adhesion to fibrinogen and von Willebrand factor, without significantly affecting GPIIb/IIIa-independent cellular adhesions, underlines its specificity and potential as a selective therapeutic agent (Satoh, Kouns, Yamashita, Kamiyama, & Steiner, 1994).
Eigenschaften
CAS-Nummer |
151705-56-5 |
|---|---|
Produktname |
Tetrafibricin |
Molekularformel |
C41H67NO13 |
Molekulargewicht |
782 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,20E,30E,34E)-40-amino-11,15,17,19,23,25,27,29,33,37-decahydroxy-12-methyl-13-oxotetraconta-2,4,6,8,20,30,34-heptaenoic acid |
InChI |
InChI=1S/C41H67NO13/c1-29(39(52)20-7-5-3-2-4-6-8-21-41(54)55)40(53)28-38(51)27-37(50)25-34(47)18-11-17-33(46)24-36(49)26-35(48)23-32(45)16-10-15-30(43)13-9-14-31(44)19-12-22-42/h2-11,13,16,18,21,29-39,43-52H,12,14-15,17,19-20,22-28,42H2,1H3,(H,54,55)/b3-2+,6-4+,7-5+,13-9+,16-10+,18-11+,21-8+ |
InChI-Schlüssel |
BIOWDMWPQOMXJO-YHYSRAEPSA-N |
Isomerische SMILES |
CC(C(C/C=C/C=C/C=C/C=C/C(=O)O)O)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CCCN)O)O)O)O)O)O)O)O)O |
SMILES |
CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC(C(CC=CC=CC=CC=CC(=O)O)O)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CCCN)O)O)O)O)O)O)O)O)O |
Synonyme |
tetrafibricin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



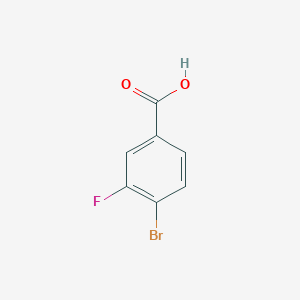
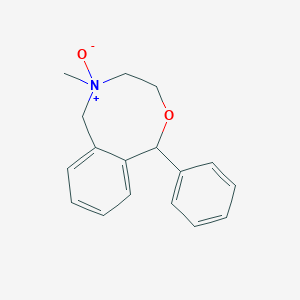
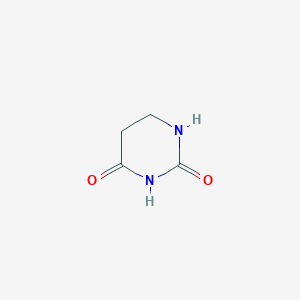
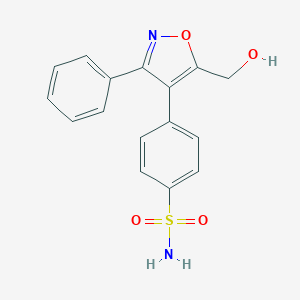
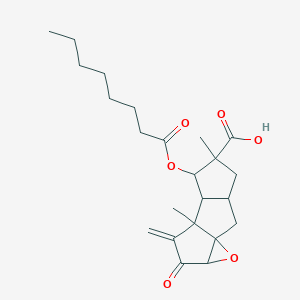
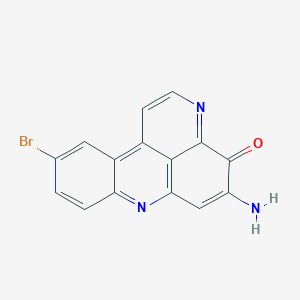
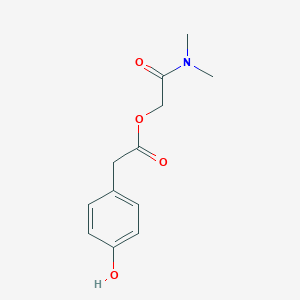
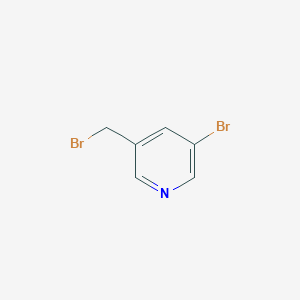
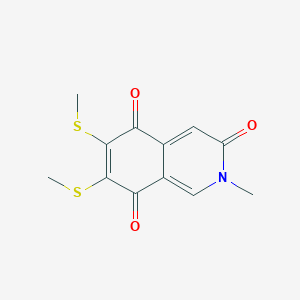

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)

